cyclopentanone O-{4-nitrophenyl}oxime

Description

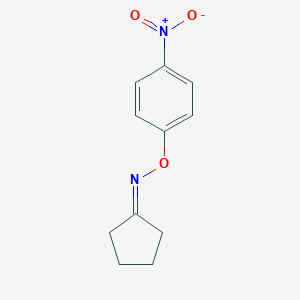

Cyclopentanone O-{4-nitrophenyl}oxime is an oxime derivative of cyclopentanone, where the hydroxylamine-derived oxime group is substituted with a 4-nitrophenyl moiety. This compound is structurally characterized by a cyclopentanone ring conjugated to an oxime functional group (C=N-OH) and a nitro-substituted aromatic ring. Its synthesis and reactivity are influenced by the electron-withdrawing nitro group, which modulates its stability and interaction with nucleophiles or electrophiles in chemical and biological systems .

In research, cyclopentanone oxime derivatives are often used as traps for hydroxylamine intermediates in decomposition pathways of acyloxy nitroso compounds, enabling mechanistic studies of nitroxyl (HNO) generation . Additionally, cyclopentanone oxime itself has been implicated in oxidative damage to nucleic acids, resembling the hepatocarcinogenic effects of secondary nitroalkanes like 2-nitropropane .

Properties

CAS No. |

17436-76-9 |

|---|---|

Molecular Formula |

C11H12N2O3 |

Molecular Weight |

220.22g/mol |

IUPAC Name |

N-(4-nitrophenoxy)cyclopentanimine |

InChI |

InChI=1S/C11H12N2O3/c14-13(15)10-5-7-11(8-6-10)16-12-9-3-1-2-4-9/h5-8H,1-4H2 |

InChI Key |

YZWPFPDRPFAUIC-UHFFFAOYSA-N |

SMILES |

C1CCC(=NOC2=CC=C(C=C2)[N+](=O)[O-])C1 |

Canonical SMILES |

C1CCC(=NOC2=CC=C(C=C2)[N+](=O)[O-])C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentanone O-{4-nitrophenyl}oxime typically involves the reaction of 4-nitrophenol with cyclopentanimine under specific conditions. One common method includes the use of a base such as potassium carbonate to deprotonate the 4-nitrophenol, followed by nucleophilic substitution with cyclopentanimine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

cyclopentanone O-{4-nitrophenyl}oxime undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Oxidizing agents like potassium permanganate.

Substitution: Bases like potassium carbonate, solvents like DMF.

Major Products Formed

Reduction: Amino derivatives.

Oxidation: Nitroso or nitro derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

cyclopentanone O-{4-nitrophenyl}oxime has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopentanone O-{4-nitrophenyl}oxime involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, exerting various effects.

Comparison with Similar Compounds

Cyclohexanone Oxime

Cyclohexanone oxime shares structural similarities with cyclopentanone O-{4-nitrophenyl}oxime but lacks the aromatic nitro substituent. In decomposition studies of acyloxy nitroso compounds (e.g., compounds 1, 2, and 3 in ), cyclohexanone oxime (5) and cyclopentanone oxime (8) are formed via distinct pathways:

- Path 1: Hydrolysis or thiol-mediated decomposition involving hydroxylamine, which reacts with ketones (e.g., cyclopentanone) to form oximes.

- Path 2: Direct thiolate attack on the nitroso group, bypassing hydroxylamine and favoring cyclohexanone oxime .

Key Data :

| Compound | Thiol Present | Major Product (Ratio 4:5 or 8:5) | Conditions |

|---|---|---|---|

| 1 | GSH/NAC | Cyclopentanone oxime (8 ) | Neutral pH |

| 1 | TP | Cyclohexanone oxime (5 ) | Basic pH |

| 3 | Any thiol | Cyclohexanone (4 ) | All pH |

The nitro group in this compound likely enhances its electrophilicity, altering reaction kinetics compared to cyclohexanone oxime .

Secondary Nitroalkanes (e.g., 2-Nitropropane)

Secondary nitroalkanes and cyclopentanone oxime exhibit similar biological effects, including oxidative damage to DNA and RNA. Key findings from rat liver studies ():

- Both classes increase 8-hydroxyguanine (a mutagenic lesion) in DNA and RNA.

Mechanistic Insight: The anionic nitronate form of secondary nitroalkanes and cyclopentanone oxime (formed in vivo) is proposed to mediate oxidative damage. The slower reprotonation rates of secondary nitroalkane nitronates (vs. primary) correlate with sustained reactivity and nucleic acid damage .

Other Oxime Derivatives

- O-Cyclopropylmethyl Oxime Derivatives (e.g., in ): These compounds, such as (3R,4S)-3-ethyl-4-(pyrrolotriazolopyrazinyl)cyclopentanone O-cyclopropylmethyl oxime, are designed for pharmacological applications. Unlike this compound, their substituents (e.g., cyclopropylmethyl) enhance lipophilicity and target binding, reducing oxidative toxicity .

- 2,4-Dinitrophenylhydrazones (e.g., cyclopentanone 2,4-dinitrophenylhydrazone): These derivatives are used in carbonyl compound analysis. The additional nitro group increases stability but reduces biological activity compared to this compound .

Research Findings and Implications

Chemical Reactivity

This compound’s nitro group accelerates its participation in electrophilic reactions, making it a superior trap for hydroxylamine in HNO-generating systems compared to unsubstituted oximes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.